molecular formula C12H14N4O2 B2759212 N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396801-47-0

N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2759212
CAS No.: 1396801-47-0
M. Wt: 246.27
InChI Key: YTDCNWSNWOJNBU-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines.

Scientific Research Applications

N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazine-2-carbonyl chloride with an azetidine-3-carboxamide derivative in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxylic acid derivatives: Known for their high reactivity and potential as enzyme inhibitors.

    N-cyclopropyl-1-(2-pyrazinylcarbonyl)-3-azetidinecarboxamide:

Uniqueness

N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide stands out due to its unique combination of a cyclopropyl group and a pyrazine-2-carbonyl moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c17-11(15-9-1-2-9)8-6-16(7-8)12(18)10-5-13-3-4-14-10/h3-5,8-9H,1-2,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDCNWSNWOJNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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